

## Part 1: Executive Identity & Significance

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### Compound of Interest

Compound Name: 3,4-Difluoro-2,6-diiodophenol

CAS No.: 1228093-47-7

Cat. No.: B567295

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### Compound Identity

- Chemical Name: **3,4-Difluoro-2,6-diiodophenol**[1][2]
- CAS Registry Number: 1228093-47-7[1][2]
- Molecular Formula: C<sub>6</sub>H<sub>2</sub>F<sub>2</sub>I<sub>2</sub>O
- Molecular Weight: 381.88 g/mol
- SMILES: Oc1c(I)c(F)c(F)cc1I
- InChIKey: (Predicted) Based on structure: Oc1c(I)c(F)c(F)cc1I

Strategic Significance **3,4-Difluoro-2,6-diiodophenol** represents a high-value halogenated scaffold in the synthesis of advanced materials (liquid crystals) and pharmaceutical candidates. Its structural uniqueness lies in the "ortho-blocked" iodine handles combined with a fluorinated core. The iodine atoms at positions 2 and 6 are highly reactive handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid construction of sterically congested biaryl systems found in kinase inhibitors and agrochemicals.

## Part 2: Chemical Profile & Properties

Property	Value	Context for Researchers
Appearance	White to off-white crystalline solid	Oxidation leads to yellow/brown discoloration (iodine liberation).
Melting Point	70–75 °C (Predicted)	Low melting point requires careful handling during vacuum drying.
Acidity (pKa)	~5.5–6.5 (Estimated)	Significantly more acidic than phenol (pKa 10) due to electron-withdrawing F and I substituents.
Solubility	DCM, THF, EtOAc, Acetonitrile	Poor water solubility; requires organic extraction.
Stability	Light & Air Sensitive	Store under inert gas (Argon/N <sub>2</sub> ) at 2–8 °C to prevent deiodination or oxidation.

## Part 3: Synthesis & Manufacturing Protocol

Core Directive: The synthesis relies on the regioselective electrophilic aromatic substitution of 3,4-difluorophenol. The hydroxyl group (-OH) is the strongest directing group, activating the ortho (2,6) and para (4) positions.[3] Since position 4 is blocked by a fluorine atom, iodination is chemically forced to occur exclusively at the 2 and 6 positions.

### Protocol: Oxidative Iodination of 3,4-Difluorophenol

Reference Standard: Adapted from general iodination protocols for deactivated phenols [1, 2].

Reagents:

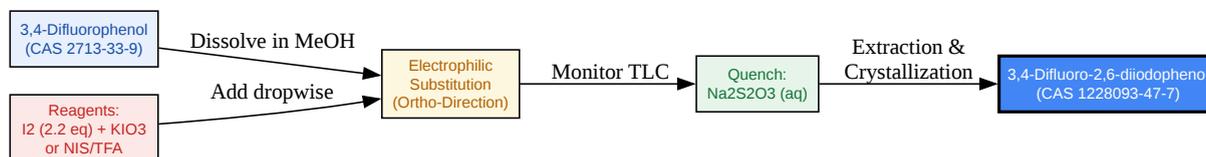
- Substrate: 3,4-Difluorophenol (CAS 2713-33-9)
- Iodine Source: Iodine (I<sub>2</sub>) or N-Iodosuccinimide (NIS)[4]

- Oxidant/Catalyst: Hydrogen Peroxide (30%) or Sulfuric Acid/Silver Sulfate (for difficult substrates)
- Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

#### Step-by-Step Workflow:

- Preparation: Dissolve 3,4-difluorophenol (1.0 eq) in MeOH (0.5 M concentration). Cool to 0 °C.
- Iodination: Add Potassium Iodide (KI, 2.2 eq) followed by slow addition of Iodine (I<sub>2</sub>, 2.2 eq) or use NIS (2.2 eq) with catalytic acid (TsOH).
  - Mechanistic Insight: The use of >2 equivalents ensures double iodination. If mono-iodination is observed, increase temperature to RT.
- Reaction Monitoring (Self-Validating Step):
  - TLC: Mobile phase (Hexane/EtOAc 8:1). The di-iodo product will be significantly less polar (higher R<sub>f</sub>) than the starting phenol.
  - Endpoint: Disappearance of the starting material spot.
- Quenching: Add saturated aqueous Sodium Thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to neutralize excess iodine (solution turns from dark red/brown to clear/yellow).
- Workup: Extract with Dichloromethane (DCM) x3. Wash combined organics with Brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.<sup>[4]</sup>
- Purification: Recrystallization from Hexane/Chloroform or flash column chromatography (SiO<sub>2</sub>).

## Visualization: Synthesis Pathway



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Caption: Regioselective synthesis workflow targeting the 2,6-positions via oxidative iodination.

## Part 4: Applications & Reactivity Profile

The 2,6-diiodo motif serves as a "dual-action" gateway. The iodine atoms are excellent leaving groups for transition-metal catalyzed reactions.

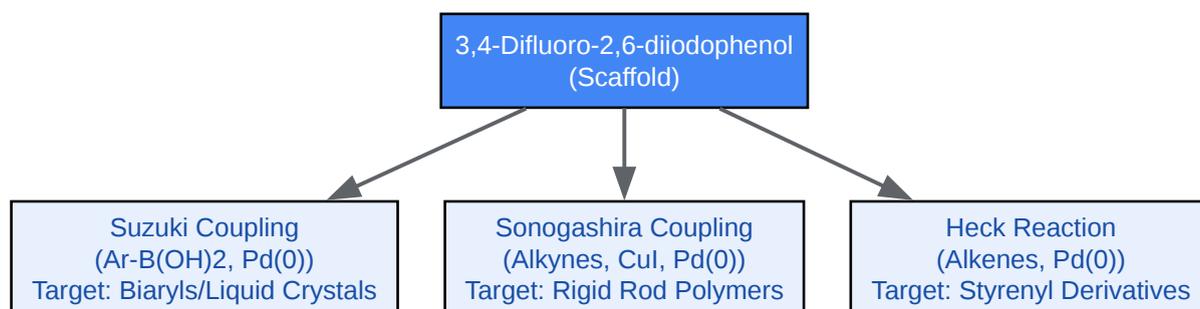
Primary Application: Palladium-Catalyzed Cross-Coupling In drug discovery, this scaffold is used to synthesize Terphenyl or Biaryl systems.

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids replaces the Iodines with Aryl groups.
- Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene spacers.

Validation of Structure (NMR Logic): To confirm the identity of CAS 1228093-47-7 vs. isomers:

- <sup>1</sup>H NMR (Parent): 3,4-difluorophenol shows protons at positions 2, 5, and 6.
- <sup>1</sup>H NMR (Product): The iodination at 2 and 6 removes those protons. The spectrum should show only one aromatic signal (proton at position 5), appearing as a multiplet (due to coupling with F3 and F4).
  - If you see two signals: You likely have a mono-iodo impurity or incorrect regiochemistry.

## Visualization: Downstream Reactivity



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Caption: Divergent synthesis pathways utilizing the labile iodine handles for scaffold elaboration.

## Part 5: Safety & Handling (HSE)

- Hazard Class: Irritant / Toxic.
- H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
- Specific Risk: Halogenated phenols can be absorbed through the skin and uncouple oxidative phosphorylation. Wear double nitrile gloves.
- Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acid waste (risk of HF or I<sub>2</sub> vapor evolution if degraded).

## References

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